molecular formula C12H20 B14257114 4-Ethylidene-8-methylnona-1,7-diene CAS No. 174189-15-2

4-Ethylidene-8-methylnona-1,7-diene

Cat. No.: B14257114
CAS No.: 174189-15-2
M. Wt: 164.29 g/mol
InChI Key: HBPSHRBTXIZBDI-UHFFFAOYSA-N
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Description

4-Ethylidene-8-methylnona-1,7-diene is an organic compound with the molecular formula C₁₂H₂₀ . It is a non-conjugated diene, meaning it contains two double bonds that are not in conjugation with each other. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylidene-8-methylnona-1,7-diene typically involves the reaction of appropriate alkenes under specific conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene . The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed to facilitate the formation of the diene structure. The reaction conditions are optimized to achieve efficient conversion rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-Ethylidene-8-methylnona-1,7-diene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylidene-8-methylnona-1,7-diene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity and interactions with biomolecules. It can serve as a model compound for studying enzyme-catalyzed reactions involving dienes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to understand its pharmacological effects and potential as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Ethylidene-8-methylnona-1,7-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds act as reactive sites for electrophilic or nucleophilic attack. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethylidene-8-methylnona-1,7-diene is unique due to its specific substitution pattern and the presence of an ethylidene group. This structural feature imparts distinct reactivity and properties compared to other dienes.

Properties

CAS No.

174189-15-2

Molecular Formula

C12H20

Molecular Weight

164.29 g/mol

IUPAC Name

4-ethylidene-8-methylnona-1,7-diene

InChI

InChI=1S/C12H20/c1-5-8-12(6-2)10-7-9-11(3)4/h5-6,9H,1,7-8,10H2,2-4H3

InChI Key

HBPSHRBTXIZBDI-UHFFFAOYSA-N

Canonical SMILES

CC=C(CCC=C(C)C)CC=C

Origin of Product

United States

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